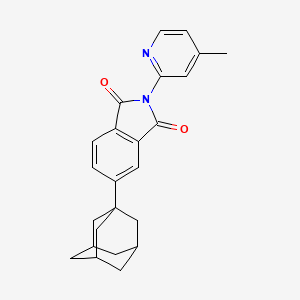![molecular formula C23H30N4 B15024498 2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B15024498.png)
2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of an adamantane group, a piperidine ring, and a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Adamantane Group: The adamantane group can be introduced via a nucleophilic substitution reaction using an adamantyl halide and a suitable nucleophile.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde or ketone.
Industrial Production Methods: Industrial production of N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can participate in nucleophilic substitution reactions, especially at the adamantane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: N-oxide derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the quinazoline core or piperidine ring.
Substitution Products: Substituted derivatives at the adamantane group.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Examples include erlotinib, gefitinib, and lapatinib, which are also quinazoline-based compounds with therapeutic applications.
Uniqueness: The presence of the adamantane group and the piperidine ring in N-(ADAMANTAN-1-YL)-2-(PIPERIDIN-1-YL)QUINAZOLIN-4-AMINE distinguishes it from other quinazoline derivatives, potentially enhancing its stability, bioavailability, and specificity for certain targets.
属性
分子式 |
C23H30N4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-2-piperidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H30N4/c1-4-8-27(9-5-1)22-24-20-7-3-2-6-19(20)21(25-22)26-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,24,25,26) |
InChI 键 |
PVJREZZOMIZWSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024415.png)
![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024429.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B15024431.png)
![6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one](/img/structure/B15024444.png)
![[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone](/img/structure/B15024445.png)
![ethyl 4-(5-{(Z)-[2-(furan-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15024451.png)
![ethyl 5-{2-hydroxy-3-[(2-methylcyclohexyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15024461.png)
![2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15024463.png)
![5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15024468.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide](/img/structure/B15024476.png)

![8-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024501.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024504.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15024508.png)
